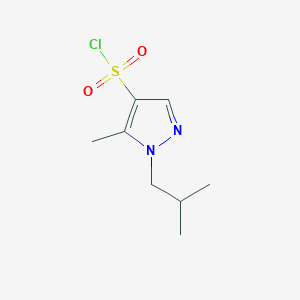

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1-isobutyl-5-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products:

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: Sulfonic acids and sulfinic acids.

Aplicaciones Científicas De Investigación

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including proteins and small molecules, by forming covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparación Con Compuestos Similares

1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but lacks the isobutyl group, resulting in different reactivity and applications.

5-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar core structure but different substituents, leading to variations in chemical behavior.

Uniqueness: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the isobutyl group enhances its solubility and stability, making it suitable for a broader range of applications compared to its analogs.

Actividad Biológica

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C8H13ClN2O2S . It features a pyrazole ring with a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, primarily related to anti-inflammatory properties and enzyme inhibition. The following sections detail these activities based on recent research findings.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. A review by Akhtar et al. indicated that various pyrazole derivatives showed significant in vitro anti-inflammatory activity, with some compounds demonstrating IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | IC50 (μg/mL) | Comparison Drug | IC50 (μg/mL) |

|---|---|---|---|

| This compound | TBD | Diclofenac | 54.65 |

| Compound A | 71.11 | - | - |

| Compound B | 81.77 | - | - |

Note: TBD indicates that specific IC50 values for this compound were not explicitly found in the reviewed literature but are anticipated based on structural similarities.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is often implicated in inflammatory processes. Research indicates that derivatives of pyrazole can selectively inhibit COX-2 with high potency. For instance, compounds similar to this compound have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2 .

Table 2: COX Inhibition Activity of Pyrazole Derivatives

| Compound | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Compound C | 0.01 | High |

| Compound D | 0.04 | Moderate |

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring significantly affect biological activity. For instance:

- Aliphatic Substituents : The presence of bulky aliphatic chains at specific positions enhances lipophilicity and may improve binding affinity to target enzymes.

- Electron-Withdrawing Groups : Substituents such as trifluoromethyl groups can reduce the inhibitory effect on COX enzymes, indicating a delicate balance between hydrophobic interactions and electronic properties .

Case Study 1: Anti-inflammatory Efficacy in Animal Models

In a study involving carrageenan-induced paw edema in rats, pyrazole derivatives exhibited significant anti-inflammatory effects compared to standard treatments. The results indicated that compounds with similar structures to this compound could reduce edema significantly, suggesting potential therapeutic applications .

Case Study 2: Toxicity Assessment

Preliminary toxicity assessments have shown that certain derivatives maintain a favorable safety profile, with LD50 values exceeding 2000 mg/kg in murine models, indicating low acute toxicity . This aspect is crucial for the development of new anti-inflammatory medications.

Propiedades

IUPAC Name |

5-methyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O2S/c1-6(2)5-11-7(3)8(4-10-11)14(9,12)13/h4,6H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJONIMLYPRNDNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(C)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.